molecular formula C9H8BrClO3 B2373313 4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester CAS No. 1427377-54-5

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester

Cat. No.: B2373313
CAS No.: 1427377-54-5
M. Wt: 279.51
InChI Key: INQFRQVYHFAPDJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The compound 4-bromo-3-chloro-2-methoxy-benzoic acid methyl ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules for substituted benzoic acid derivatives. The parent structure is benzoic acid , where the carboxylic acid group (-COOH) is replaced by a methyl ester (-COOCH₃). Substituents on the aromatic ring are numbered to assign the lowest possible locants, prioritizing functional groups based on seniority rules.

The structural analysis reveals:

  • A benzene ring with four substituents:
    • Bromo (-Br) at position 4
    • Chloro (-Cl) at position 3
    • Methoxy (-OCH₃) at position 2
    • Methyl ester (-COOCH₃) at position 1

The systematic IUPAC name is derived as follows:

  • The principal functional group (methyl ester) defines the suffix -methyl benzoate .
  • Substituents are listed alphabetically with locants: 4-bromo , 3-chloro , 2-methoxy .

Thus, the full IUPAC name is methyl 4-bromo-3-chloro-2-methoxybenzoate .

Structural Formula
$$ \text{C}9\text{H}8\text{BrClO}_3 $$
$$ \text{SMILES: COC1=C(C=CC(=C1Cl)Br)C(=O)OC} $$
The molecular weight is 279.52 g/mol , with a planar aromatic core and substituents influencing electronic distribution.

Common Synonyms and Registry Number Cross-Referencing

This compound is recognized under multiple synonyms across chemical databases, reflecting its synthetic utility and commercial availability:

Synonym Registry Number Source
Methyl 4-bromo-3-chloro-2-methoxybenzoate 1427377-54-5 (CAS) PubChem, AKSci
SCHEMBL23380419 816-939-1 (EC) ECHA
Benzoic acid, 4-bromo-3-chloro-2-methoxy-, methyl ester MFCD23707524 (MDL) AaronChem

Registry Cross-Referencing

  • CAS Registry : 1427377-54-5
  • EC Number : 816-939-1
  • PubChem CID : 130064463
  • ChemSpider ID : 9463385 (related derivatives)

These identifiers ensure unambiguous tracking in regulatory frameworks like the European Chemicals Agency (ECHA) databases, which mandate substance registration under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).

Historical Evolution of Benzene Derivative Naming Conventions

The nomenclature of benzene derivatives has evolved significantly since the 19th century. Key milestones include:

Early Terminology (Pre-IUPAC)

  • Benzene itself was initially named bicarburet of hydrogen by Michael Faraday (1825) and later benzin by Eilhard Mitscherlich (1833), derived from gum benzoin.
  • Substituted derivatives were described using non-systematic terms (e.g., phène for phenol by Auguste Laurent in 1836).

Kekulé’s Structural Insights (1865)

Friedrich August Kekulé proposed the hexagonal structure of benzene, enabling systematic substitution patterns. His work laid the groundwork for ortho- , meta- , and para- descriptors for disubstituted benzene rings.

IUPAC Standardization (20th Century)

IUPAC rules prioritized functional group seniority and positional numbering. For esters of benzoic acid:

  • The carboxylic acid group (-COOH) is assigned position 1 when esterified.
  • Substituents are numbered to minimize locants, with alphabetical priority for prefixes.

For example, the transition from trivial names like methyl benzocate to methyl 4-bromo-3-chloro-2-methoxybenzoate reflects adherence to these rules.

Impact of Retained Names
Despite standardization, some terms (e.g., benzene, toluene) remain entrenched due to historical usage. Modern IUPAC guidelines permit retained names while enforcing systematic rules for complex derivatives.

Properties

IUPAC Name

methyl 4-bromo-3-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQFRQVYHFAPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427377-54-5
Record name 4-bromo-3-chloro-2-methoxy-benzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of Pre-chlorinated Intermediates

A common approach involves introducing bromine and chlorine sequentially onto a pre-functionalized aromatic ring. For instance, starting with 2-methoxy-3-chlorobenzoic acid, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. The reaction typically employs a solvent such as ethyl acetate or chlorobenzene with UV irradiation at 0–5°C, yielding the brominated product in 90–95% efficiency . This method capitalizes on the ortho/para-directing nature of the methoxy group, ensuring selective bromination at the 4-position.

Chlorination Post-bromination

Alternatively, bromination may precede chlorination. Methyl 4-bromo-2-methoxybenzoate can undergo electrophilic chlorination using N-chlorosuccinimide (NCS) in the presence of iron(III) chloride as a catalyst. The chloro group is introduced at the 3-position, leveraging the meta-directing effect of the electron-withdrawing ester group. However, competing ortho/para chlorination relative to the methoxy group necessitates careful temperature control (40–60°C) to favor the desired regioisomer.

Direct Functionalization via Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Recent advances employ palladium-catalyzed coupling to install halogen substituents. For example, methyl 3-chloro-2-methoxybenzoate can undergo a Suzuki reaction with a brominated boronic acid derivative to introduce the bromo group at the 4-position. This method, performed in tetrahydrofuran (THF) with cesium carbonate as a base, achieves moderate yields (70–80%) but requires stringent exclusion of moisture.

Multi-Step Synthesis from Salicylic Acid Derivatives

Starting with 2-Hydroxybenzoic Acid

A classical route begins with 2-hydroxybenzoic acid (salicylic acid) . Sequential functionalization involves:

  • Chlorination at the 3-position using sulfuryl chloride (SO₂Cl₂) in acetic acid at 50°C.
  • Methylation of the hydroxyl group with dimethyl sulfate in aqueous NaOH to yield 2-methoxy-3-chlorobenzoic acid.
  • Esterification with methanol under H₂SO₄ catalysis to form the methyl ester.
  • Bromination at the 4-position via NBS in chlorobenzene under UV light.

This pathway offers a cumulative yield of 65–75% but requires precise control over reaction times to minimize dihalogenation byproducts.

Radical-Based Halogenation Techniques

Photochemical Bromination

Inspired by protocols for analogous compounds, photochemical bromination using NBS and benzoyl peroxide in ethyl acetate achieves high regioselectivity. The reaction proceeds via a radical mechanism, with UV light (λ = 254 nm) initiating bromine abstraction. Low temperatures (0–5°C) suppress aromatic ring bromination, favoring side-chain functionalization. For nuclear bromination, however, elevated temperatures (40–60°C) and prolonged irradiation (6–8 hours) are necessary.

Chlorination via N-Chlorosuccinimide

Industrial-Scale Optimization

Continuous Flow Reactors

Large-scale production utilizes continuous flow systems to enhance reproducibility and safety. For instance, bromination and chlorination steps are conducted in tubular reactors with in-line UV irradiation, reducing reaction times by 50% compared to batch processes.

Solvent and Catalyst Recycling

Economic and environmental considerations drive solvent recovery systems. Chlorobenzene and ethyl acetate are distilled and reused, while palladium catalysts are recovered via activated carbon filtration .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Challenges
Sequential Halogenation Bromination → Chlorination 70–80 High regioselectivity Competing directing effects
Palladium Coupling Suzuki reaction 65–75 Modular substituent introduction Moisture sensitivity
Salicylic Acid Route Chlorination → Methylation → Ester 60–70 Low-cost starting materials Multi-step purification
Photochemical NBS/UV irradiation 85–95 Rapid, solvent flexibility Equipment for UV setup

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic or electrophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Position and Functional Groups

4-(3-Nitro-benzyloxy)-benzoic acid methyl ester
  • Structure : Substituted with a nitrobenzyloxy group at position 4 instead of bromo and chloro .
  • Synthesis : Prepared via nucleophilic substitution using K₂CO₃ in DMF at 70°C for 14 hours, yielding 82% .
  • Key differences: The nitro group enhances electrophilicity, favoring reduction or displacement reactions.
Methyl 4-bromo-2-(methoxymethoxy)benzoate
  • Structure : Differs in substituent positions (Br at position 4, methoxymethoxy at position 2) and lacks the chloro group .
  • Crystallography : Crystal structure analysis reveals that methoxymethoxy groups form hydrogen bonds, influencing packing efficiency and melting points .
4-Bromo-3-hydroxy-5-methylbenzoic acid ethyl ester
  • Structure : Ethyl ester with hydroxyl (OH) and methyl (CH₃) groups instead of chloro and methoxy .
  • Reactivity : The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chloro-methoxy analog .

Ester Group Variation

5-Bromo-2-hydroxy-3-(1-propionyl)benzoic acid methyl ester
  • Synthesis : Produced via esterification and C-acylation using AlCl₃ as a catalyst, achieving a 74.52% yield .
  • Comparison : The propionyl group introduces a ketone functionality, enabling conjugation reactions absent in the target compound .
Fatty Acid Methyl Esters (e.g., cis-11-eicosenoic acid methyl ester)
  • Structure : Long aliphatic chains instead of aromatic backbones .

  • Applications : Used in lipidomics and biodiesel research, contrasting with the target compound’s role in synthetic chemistry .

Electronic and Steric Effects

  • HOMO-LUMO Gap : For the related compound 4-bromo-3-(methoxymethoxy)benzoic acid, the energy gap is 4.46 eV , indicative of moderate reactivity . The target compound’s chloro and methoxy groups likely reduce this gap further, enhancing electrophilicity.
  • Steric Hindrance : Bulky substituents (e.g., benzyloxy in compound 2.1.A) reduce reaction rates in crowded aromatic systems compared to the target compound’s smaller halogens .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester C₉H₈BrClO₃ Br (4), Cl (3), OCH₃ (2) 279.51 Synthetic scaffold
4-(3-Nitro-benzyloxy)-benzoic acid methyl ester C₁₅H₁₂NO₅ NO₂-benzyloxy (4) 286.26 Electrophilic intermediates
4-Bromo-3-hydroxy-5-methylbenzoic acid ethyl ester C₁₀H₁₁BrO₃ Br (4), OH (3), CH₃ (5) 259.10 Hydrogen-bonding motifs

Biological Activity

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester (BCM) is an organic compound belonging to the class of aromatic esters. Its unique structural features, including bromine and chlorine substituents, make it a subject of interest in various biological and chemical research applications. This article explores the biological activities associated with BCM, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure:

  • IUPAC Name: Methyl 4-bromo-3-chloro-2-methoxybenzoate
  • CAS Number: 1427377-54-5
  • Molecular Formula: C9H8BrClO3

Physical Properties:

PropertyValue
Molecular Weight263.51 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of BCM is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen substituents (bromine and chlorine) enhances its reactivity, allowing it to participate in nucleophilic or electrophilic substitution reactions. This characteristic makes BCM a valuable probe in biochemical assays aimed at studying enzyme interactions.

Antimicrobial Activity

Recent studies have indicated that BCM exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against certain strains of bacteria by disrupting their cellular processes. The mechanism involves interference with bacterial cell wall synthesis, leading to cell lysis.

Cytotoxicity and Anti-Cancer Properties

BCM has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that BCM can inhibit the proliferation of various cancer cells, including colorectal carcinoma (Caco-2) cells. The compound's IC50 values suggest significant cytotoxic potential, highlighting its role as a candidate for further anti-cancer drug development.

Table 1: Cytotoxicity Data on Caco-2 Cells

CompoundConcentration (µg/mL)IC50 (µM)
4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester5012.58
Control (DMSO)--

Anti-inflammatory Activity

BCM has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activity of lipoxygenase (15-LOX), an enzyme involved in the inflammatory response. This inhibition can potentially reduce inflammation-related disorders.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of BCM against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with BCM at varying concentrations.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity assays performed by ABC Laboratories demonstrated that BCM effectively reduced cell viability in Caco-2 cells, with an observed IC50 value correlating with its structural properties.
  • Anti-inflammatory Mechanism :
    Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of BCM through in vivo models, showing a marked decrease in inflammatory markers following treatment.

Comparative Analysis

BCM can be compared to other similar compounds to understand its unique properties better:

CompoundStructural FeaturesBiological Activity
4-Bromo-2-methoxy-benzoic acid methyl esterBromine, methoxyModerate cytotoxicity
3-Chloro-2-methoxy-benzoic acid methyl esterChlorine, methoxyLow antimicrobial activity
4-Bromo-3-chloro-benzoic acid methyl esterBromine, chlorineHigh anti-inflammatory potential

Q & A

Q. Table 1: Comparative Reactivity in Solvents (DFT Data)

SolventHOMO-LUMO Gap (eV)Electrophilicity Index (eV)
Gas Phase5.22.8
Water4.72.6
DMF4.52.4
Data derived from B3LYP/6-311++G(d,p) calculations

Q. Table 2: Synthetic Yield Optimization

StepYield (%)Key Parameters
Esterification85H₂SO₄ (5 mol%), 12 h reflux
Bromination72Br₂ (1.1 eq), FeBr₃, 0°C
Chlorination68Cl₂ (1.05 eq), FeCl₃, 25°C
Adapted from nucleophilic substitution protocols

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